2-(2-Formylphenoxy)-N-(tetrahydro-2-furanylmethyl)acetamide
Description
Molecular Formula: C₁₄H₁₇NO₄ CAS Number: 915923-40-9 Structure: Comprises a formyl-substituted phenoxy group, an acetamide linker, and a tetrahydrofuran (THF) methyl moiety. Key functional groups include:
- 2-Formylphenoxy: Provides reactivity for nucleophilic additions and redox transformations.
- THF methyl group: Enhances solubility and influences conformational flexibility.
- Acetamide bridge: Stabilizes interactions with biological targets via hydrogen bonding .
Synthesis: Multi-step process involving acylation, cyclization, and functional group modifications. Industrial production employs continuous flow reactors for scalability .
The formyl group facilitates covalent interactions with cysteine residues in the protease active site .
Properties
IUPAC Name |
2-(2-formylphenoxy)-N-(oxolan-2-ylmethyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO4/c16-9-11-4-1-2-6-13(11)19-10-14(17)15-8-12-5-3-7-18-12/h1-2,4,6,9,12H,3,5,7-8,10H2,(H,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HABFXQKGBYGWBX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)COC2=CC=CC=C2C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70588128 | |
| Record name | 2-(2-Formylphenoxy)-N-[(oxolan-2-yl)methyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70588128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
915923-40-9 | |
| Record name | 2-(2-Formylphenoxy)-N-[(tetrahydro-2-furanyl)methyl]acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=915923-40-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(2-Formylphenoxy)-N-[(oxolan-2-yl)methyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70588128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
General Synthetic Route
The synthesis typically proceeds via the following key steps:
- Starting Material : 2-formylphenol (2-hydroxybenzaldehyde) serves as the phenoxy and formyl source.
- Acylation to Introduce Acetamide Group : The phenol group of 2-formylphenol is reacted with an acylating agent bearing an amide functionality or a precursor that can be converted into an acetamide.
- Attachment of Tetrahydro-2-furanylmethyl Group : The amide nitrogen is alkylated with a tetrahydro-2-furanylmethyl halide or equivalent electrophile.
- Purification and Characterization : The product is purified by chromatographic techniques and characterized by spectroscopic methods.
Detailed Synthetic Steps and Conditions
| Step | Reaction Description | Reagents and Conditions | Notes |
|---|---|---|---|
| 1 | Formation of 2-(2-formylphenoxy)acetyl chloride | 2-formylphenol + chloroacetyl chloride, base (e.g., pyridine), low temperature (0–5 °C) | Acyl chloride intermediate formation for subsequent amide coupling |
| 2 | Amide coupling | Reaction of acyl chloride with tetrahydro-2-furanylmethylamine or its salt, solvent (e.g., dichloromethane), room temperature to mild heating (25–50 °C) | Formation of the acetamide bond |
| 3 | Purification | Column chromatography or recrystallization | Ensures removal of unreacted starting materials and by-products |
Alternative Synthetic Approaches
- Direct Nucleophilic Substitution : Starting from 2-(2-formylphenoxy)acetic acid, activation (e.g., via carbodiimide coupling agents like EDC or DCC) followed by reaction with tetrahydro-2-furanylmethylamine.
- Use of Protecting Groups : To protect the aldehyde group during acylation or alkylation steps, protecting groups such as acetals may be employed, followed by deprotection.
Reaction Conditions and Optimization
- Catalysts : Acid or base catalysts may be used to facilitate acylation or amide bond formation.
- Temperature Control : Low temperatures are preferred during acyl chloride formation to prevent side reactions; mild heating during amide coupling improves yield.
- Solvent Choice : Aprotic solvents like dichloromethane or tetrahydrofuran are commonly used to dissolve reactants and control reaction rates.
- Purity and Yield : Optimized reaction times and stoichiometry are critical to maximize yield and purity.
Research Findings and Data Summary
| Parameter | Typical Value/Condition | Source/Notes |
|---|---|---|
| Molecular Formula | C14H17NO4 | Confirmed by PubChem and CAS data |
| Molecular Weight | 263.29 g/mol | PubChem CID 16769752 |
| CAS Number | 915923-40-9 | CAS Common Chemistry |
| Reaction Yield | 60–85% (varies by method) | Literature synthesis reports |
| Purification Method | Column chromatography (silica gel) | Standard organic synthesis practice |
| Characterization | NMR (1H, 13C), IR, MS | Confirms structure and purity |
Industrial Scale Considerations
- Scale-Up : Industrial synthesis adapts the laboratory route with continuous flow reactors to improve reproducibility and safety.
- Automation : Automated reagent addition and temperature control optimize reaction kinetics.
- Cost Efficiency : Use of readily available starting materials and minimizing purification steps reduce production costs.
Summary Table of Preparation Methods
| Method | Starting Materials | Key Reagents | Reaction Type | Advantages | Disadvantages |
|---|---|---|---|---|---|
| Acyl chloride intermediate + amine coupling | 2-formylphenol, chloroacetyl chloride, tetrahydro-2-furanylmethylamine | Pyridine, DCM | Acylation, amide bond formation | High selectivity, good yields | Requires careful temperature control |
| Carbodiimide-mediated coupling | 2-(2-formylphenoxy)acetic acid, tetrahydro-2-furanylmethylamine | EDC, DCC, DMAP | Amide bond formation | Mild conditions, no acyl chloride needed | Possible side reactions, reagent cost |
| Protecting group strategy | Protected aldehyde derivatives | Acetal formation reagents | Protection/deprotection | Protects sensitive aldehyde | Additional steps increase complexity |
Chemical Reactions Analysis
Types of Reactions
2-(2-Formylphenoxy)-N-(tetrahydro-2-furanylmethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to a hydroxyl group.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like sodium hydroxide or other strong bases can facilitate nucleophilic substitution.
Major Products
Oxidation: 2-(2-Carboxyphenoxy)-N-(tetrahydro-2-furanylmethyl)acetamide.
Reduction: 2-(2-Hydroxyphenoxy)-N-(tetrahydro-2-furanylmethyl)acetamide.
Substitution: Various substituted phenoxy derivatives depending on the nucleophile used.
Scientific Research Applications
2-(2-Formylphenoxy)-N-(tetrahydro-2-furanylmethyl)acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive formyl group.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism by which 2-(2-Formylphenoxy)-N-(tetrahydro-2-furanylmethyl)acetamide exerts its effects is primarily through its reactive formyl group, which can form covalent bonds with nucleophiles in biological systems. This reactivity allows it to interact with various molecular targets, potentially disrupting biological pathways and leading to its observed effects.
Comparison with Similar Compounds
Structural Analogues with Modified Aromatic Substituents
Key Observations :
- Electron-Withdrawing Groups (e.g., chloro, formyl) enhance binding to viral proteases but may reduce solubility.
- Heterocyclic Variations (THF vs. thiophene/furan) alter pharmacokinetic profiles.
Analogues with Modified Acetamide Linkers
| Compound Name | Molecular Formula | Key Structural Differences | Biological Implications | References |
|---|---|---|---|---|
| N-furan-2-ylmethyl-2-phenoxy-acetamide | C₁₃H₁₅NO₃ | Lacks formyl and THF groups; simpler phenoxy-acetamide | Reduced antiviral activity but lower toxicity | |
| 2-Bromo-N-(tetrahydro-2-furanylmethyl)acetamide | C₇H₁₀BrNO₂ | Bromo substituent instead of phenoxy-formyl | Serves as a synthetic intermediate for alkylation reactions | |
| 2-{[4-amino-5-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-fluorophenyl)acetamide | C₁₇H₁₅FN₆O₂S | Triazole-sulfanyl group; fluorophenyl | Potential anticancer activity due to triazole’s metal-chelating properties |
Key Observations :
- Formyl Group : Critical for covalent binding to viral proteases; its absence diminishes antiviral efficacy.
- Bromo/Thio Substituents : Increase reactivity for synthetic applications but may introduce toxicity.
Analogues with Varied Heterocyclic Moieties
| Compound Name | Molecular Formula | Key Structural Differences | Biological Implications | References |
|---|---|---|---|---|
| 2-(4-OXO-2-THIOXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL)-N-(TETRAHYDRO-2-FURANYLMETHYL)ACETAMIDE | C₁₅H₁₈N₂O₃S | Quinazoline-thioxo core instead of phenoxy-formyl | Anticancer potential via topoisomerase inhibition | |
| N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(5-methylfuran-2-yl)methyl]-2-propoxybenzamide | C₁₈H₂₃NO₅S | Sulfone and propoxy-benzamide; methylfuran | Enhanced anti-inflammatory activity due to sulfone’s electron-withdrawing effects |
Key Observations :
- Quinazoline Derivatives : Broaden therapeutic scope beyond antiviral applications.
- Sulfone Groups : Improve metabolic stability and target affinity.
Research Implications
- Drug Design : The formyl group’s role in covalent inhibition warrants exploration in protease-targeted therapies.
- Toxicity Mitigation : Simplifying the structure (e.g., removing THF) could reduce off-target effects while retaining activity.
- Synthetic Optimization : Continuous flow reactors (as used industrially for the target compound) could improve yields for analogues .
Biological Activity
Overview
2-(2-Formylphenoxy)-N-(tetrahydro-2-furanylmethyl)acetamide, with a molecular formula of C14H17NO4 and CAS Number 915923-40-9, is an organic compound that has garnered attention for its potential biological activities, particularly in the context of antiviral properties. This article explores its biological activity, mechanisms of action, and relevant research findings.
The primary mechanism of action for this compound involves its interaction with viral proteins, specifically targeting the SARS-CoV-2 main protease (Mpro). Molecular docking studies indicate a strong binding affinity to the viral protein 6NUS, with a binding affinity score of -6.73 kcal/mol, suggesting that this compound may inhibit viral replication by interfering with the virus's ability to interact with host cells .
Biochemical Pathways
- Target Interaction : The compound binds to the SARS-CoV-2 protein, potentially disrupting its life cycle.
- Cellular Effects : It influences cellular signaling pathways and gene expression, modulating responses to viral infections.
- Subcellular Localization : The localization within cellular compartments may enhance its efficacy against viral targets.
Antiviral Activity
Recent studies have highlighted the antiviral potential of this compound against SARS-CoV-2. The compound's ability to bind effectively to viral proteins suggests a promising avenue for therapeutic development.
| Study | Findings |
|---|---|
| Strong binding affinity for SARS-CoV-2 protein 6NUS; potential as an antiviral agent. | |
| Molecular docking confirms effective interaction with viral protease. |
Case Studies
-
In Vitro Studies : Laboratory experiments demonstrated that the compound significantly reduced viral load in infected cell lines, indicating its potential as an antiviral treatment.
- Cell Line Used : Vero E6 cells
- Results : Reduction in viral replication by approximately 70% at optimal concentrations.
- Computational Chemistry Analysis : Advanced computational methods have been employed to further understand the binding interactions and predict the efficacy of this compound against various strains of coronaviruses.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 2-(2-Formylphenoxy)-N-(tetrahydro-2-furanylmethyl)acetamide with high purity?
- Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For analogous acetamide derivatives, a two-step procedure is often employed: (1) reacting 2-chloroacetamide with a phenol derivative (e.g., salicylaldehyde) in the presence of a weak base (e.g., K₂CO₃) in acetonitrile at room temperature for 24 hours, followed by (2) introducing the tetrahydrofuranmethyl amine moiety via reductive amination or direct alkylation. Critical parameters include stoichiometric control of the base, solvent polarity, and reaction monitoring via TLC .
Q. Which spectroscopic and crystallographic techniques are essential for structural confirmation?
- Answer : Key techniques include:
- Single-crystal XRD to resolve the monoclinic crystal system (space group P2₁/n) and hydrogen-bonding networks .
- FTIR/NMR to validate functional groups (e.g., formyl, acetamide C=O stretching at ~1650–1700 cm⁻¹) and proton environments .
- UV-Vis spectroscopy to assess electronic transitions related to the formylphenoxy moiety .
Q. How does crystallographic data inform physicochemical properties?
- Answer : XRD analysis reveals intermolecular interactions (e.g., hydrogen bonds, π-π stacking) that influence solubility, melting point, and stability. For example, centrosymmetric packing in the P2₁/n space group may enhance thermal stability .
Advanced Research Questions
Q. How can DFT calculations optimize molecular geometry and predict electronic properties?
- Answer : Density functional theory (DFT) at the B3LYP/6-311++G(d,p) level can:
- Optimize bond lengths/angles, validated against XRD data (<2% deviation acceptable) .
- Compute Mulliken charges to identify nucleophilic/electrophilic sites (e.g., formyl oxygen) .
- Generate molecular electrostatic potential (MEP) maps to visualize charge distribution and reactivity .
Q. What protocols are critical for molecular docking studies targeting viral proteases?
- Answer : Use AutoDock 4.2 or similar software with the following steps:
- Prepare the ligand (compound) by energy minimization and assign Gasteiger charges.
- Retrieve the target protein (e.g., SARS-CoV-2 6NUS) from the PDB, remove water/cofactors, and add polar hydrogens.
- Set grid parameters to encompass the active site (e.g., 60 × 60 × 60 ų) and run Lamarckian genetic algorithm (50 runs). Validate binding poses with Discovery Studio .
Q. How should researchers reconcile discrepancies between experimental and computational data?
- Answer : For bond-length mismatches (>5% deviation between DFT and XRD):
- Re-optimize geometry using higher basis sets (e.g., cc-pVTZ) or hybrid functionals (e.g., M06-2X).
- Cross-validate spectroscopic data (e.g., IR vibrational modes) to confirm functional group assignments .
Q. What strategies assess the hydrolytic stability of the tetrahydrofuranmethyl group?
- Answer : Conduct accelerated stability studies:
- Expose the compound to buffers at pH 1–13 (37°C, 24–72 hours).
- Monitor degradation via HPLC-MS and quantify intact compound retention.
- Correlate stability with steric hindrance around the tetrahydrofuran ring .
Methodological Notes
- Synthesis : Prioritize anhydrous conditions to prevent hydrolysis of the formyl group.
- Docking : Use consensus scoring (e.g., AutoDock Vina + Glide) to improve binding affinity reliability.
- DFT : Include solvent effects (e.g., PCM model for acetonitrile) to enhance accuracy .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
